
2-Chloro-6-fluorobenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, this compound can be prepared by reacting 2-chlorobenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a catalyst like perfluoroalkyl oxa-carboxylic acid derivative. The reaction typically occurs in an aprotic polar solvent like tetramethylene sulfone at temperatures ranging from 180°C to 250°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.
Oxidation: Oxidizing agents such as potassium permanganate can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Oxidized derivatives like benzoic acids.
Coupling Products: Biaryl compounds formed through coupling reactions
Scientific Research Applications
Chemical Properties and Reactions
2-Chloro-6-fluorobenzonitrile exhibits several notable chemical properties that facilitate its use in various reactions:
- Nucleophilic Aromatic Substitution : CFBN can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
- Oxidation and Reduction : The compound can be oxidized to form derivatives like benzoic acids or reduced to produce amines.
- Coupling Reactions : It is frequently utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.
Table 1: Summary of Chemical Reactions Involving CFBN
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Replacement of Cl/F with nucleophiles | Substituted benzonitriles |
Oxidation | Conversion to carboxylic acids | Benzoic acid |
Coupling | Formation of biaryl compounds | Various biaryl derivatives |
Chemistry
CFBN serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. It is employed in creating various derivatives that exhibit biological activity. Its role as a building block allows chemists to design new compounds with tailored properties.
Biology
Research has shown that CFBN can inhibit cellulose synthesis in plant cells. This inhibition leads to weakened cell walls and altered cell morphology, making it a valuable tool for studying plant biology and developing herbicides.
Case Study : A study demonstrated that CFBN effectively inhibited cellulose synthesis in cotton fibers, impacting fiber strength and quality .
Medicine
In medicinal chemistry, CFBN is investigated for its potential antiviral properties. For instance, compounds derived from CFBN have shown significant activity against HIV-1, with some derivatives exhibiting picomolar activity against wild-type and mutant strains of the virus.
Case Study : Research on 2-chloro-6-fluorobenzyl derivatives revealed their effectiveness against HIV-1-infected cells, highlighting their potential as therapeutic agents .
Industrial Applications
In industry, CFBN is utilized in the production of high-performance polymers and materials with specialized properties. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cellulose synthesis by binding to and inhibiting the enzymes involved in the biosynthesis of cellulose. This inhibition disrupts the formation of cellulose fibers, which is crucial for the structural integrity of plant cell walls .
Comparison with Similar Compounds
Chemical Identity and Properties
- IUPAC Name : 2-Chloro-6-fluorobenzonitrile
- CAS Number : 668-45-1
- Molecular Formula : C₇H₃ClFN
- Physical Properties :
- Key Applications: Precursor in synthesizing high-molecular-weight, soluble polyarylether alternating copolymers with pendent cyano groups . Inhibitor of cellulose synthesis . Intermediate in pharmaceuticals and agrochemicals .
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the benzonitrile core but differ in substituents, impacting reactivity, physical properties, and applications:
Physical and Commercial Comparison
Application-Specific Differences
Polymer Chemistry :
Pharmaceutical Intermediates :
- 2-Fluoro-6-methylbenzonitrile’s methyl group could enhance lipophilicity, favoring drug permeability .
Biological Activity
2-Chloro-6-fluorobenzonitrile (C7H3ClFN) is an organic compound notable for its applications in pharmaceuticals and agrochemicals. Its unique structure, featuring both chlorine and fluorine substituents on a benzene ring, allows it to exhibit significant biological activities, particularly as an inhibitor of cellulose synthesis in plants and potential interactions with various biological targets.
Target of Action
The primary biological action of this compound involves its role as an inhibitor of cellulose synthesis . This mechanism is critical in plant biology, where cellulose is a fundamental component of the cell wall. By interfering with cellulose synthase, this compound disrupts the formation of cellulose chains, leading to weakened cell walls and altered cell morphology in plant cells.
- Cellular Effects : The inhibition of cellulose synthesis results in profound effects on plant cell structure and function. Studies have shown that treatment with this compound can lead to significant changes in cell wall integrity and overall plant health.
- Molecular Mechanism : The binding affinity of this compound for cellulose synthase has been characterized, demonstrating its inhibitory effects at the molecular level, which are crucial for understanding its biological activity.
Case Studies
- Antimutagenic Activity : Research indicates that fluorinated compounds, including derivatives of this compound, exhibit antimutagenic properties. In a study using the Ames test, various fluoroaryl derivatives were evaluated for their ability to reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene. The results suggested that these compounds could significantly mitigate mutagenic effects, highlighting their potential therapeutic applications .
- Antiviral Activity : A related study explored the antiviral properties of similar compounds against HIV-1. The presence of chlorine and fluorine substituents was found to enhance the activity against wild-type and mutant strains of HIV-1, suggesting that this compound may also possess antiviral potential through similar mechanisms .
Data Tables
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : It is utilized as an intermediate in synthesizing drugs targeting specific enzymes or receptors.
- Agricultural Chemistry : Its ability to inhibit cellulose synthesis makes it a candidate for developing herbicides or plant growth regulators.
- Material Science : The compound is also explored for its potential in creating high-performance polymers due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-6-fluorobenzonitrile, and how can reaction conditions influence yield?
The primary synthesis involves halogen exchange using 2,6-dichlorobenzonitrile and anhydrous potassium fluoride in sulpholane at elevated temperatures (215–235°C). Key steps include:
- Reaction time optimization : Prolonged heating (e.g., 9 hours) increases difluorobenzonitrile yield but reduces this compound due to over-fluorination.
- Purification : Steam distillation and methylene chloride extraction isolate the product. Typical yields are 6.3% for this compound and 59% for 2,6-difluorobenzonitrile, with competing side reactions lowering efficiency .
Reaction Conditions | Yield (this compound) | Yield (2,6-difluorobenzonitrile) |
---|---|---|
235°C, 5 hours | 1.7% | 31.0% |
235°C, 9 hours | 4.6% | 33.3% |
Q. What analytical techniques are critical for characterizing this compound?
- Chromatography : Gas-liquid chromatography (GLC) monitors reaction progress and purity .
- Spectroscopy : NMR and IR confirm substituent positions (Cl, F, CN) and molecular structure.
- Boiling point/melting point : Physical properties (e.g., b.p. ~118°C at 20 mm Hg) aid identification .
Q. How is this compound utilized in pharmaceutical or agrochemical research?
It serves as a precursor for bioactive molecules, such as thioxanthones and benzothiazoles, via nucleophilic substitution or cyclization reactions. Derivatives like 2-chloro-6-phenylthio-benzonitrile are intermediates in agrochemicals .
Q. What are the physicochemical properties of this compound relevant to experimental design?
- Molecular formula : C₇H₃ClFN.
- Stability : Hydrolytically stable but sensitive to strong bases or nucleophiles attacking the nitrile group.
- Solubility : Polar aprotic solvents (e.g., sulpholane, DMF) are preferred for reactions .
Q. What safety and regulatory guidelines apply to handling this compound?
- CAS Registry : 79455-63-3 .
- Hazard classification : Likely irritant (obtain SDS for specifics).
- Storage : Cool, dry conditions to prevent decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic effects of substituents in this compound?
DFT with hybrid functionals (e.g., B3LYP) calculates charge distribution, revealing how electron-withdrawing Cl and F groups polarize the nitrile moiety. This predicts reactivity in cross-coupling or nucleophilic substitution reactions .
Q. How should researchers address contradictions in reported synthetic yields?
Example: Yield discrepancies (1.7% vs. 4.6%) in arise from:
- Temperature gradients : Inhomogeneous heating in large-scale reactions.
- By-product formation : Competing difluorination reduces target product.
- Mitigation : Use controlled heating (microwave-assisted synthesis) and real-time monitoring (HPLC) .
Q. What strategies enable selective functionalization of this compound?
- Nitrile conversion : Hydrolysis to amides or reduction to amines.
- Halogen exchange : Replace Cl with thiophenol (as in U.S. Patent 3,711,513) for sulfur-containing derivatives .
Q. How do solvent and catalyst choices impact reaction efficiency?
- Solvent : Sulpholane’s high polarity and thermal stability favor fluorination but may require post-reaction removal.
- Catalyst : Phase-transfer catalysts (e.g., crown ethers) could enhance fluoride ion accessibility in biphasic systems .
Q. What are the stability challenges of this compound under varying storage conditions?
Properties
IUPAC Name |
2-chloro-6-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTAYRHLHAFUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216919 | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [MSDSonline] | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9060 | |
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CAS No. |
668-45-1 | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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